Bismuth hydroxide

Overview

Description

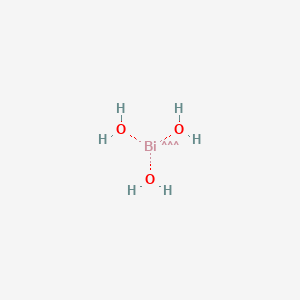

Bismuth hydroxide is a chemical compound of bismuth. It appears as a yellowish-white powder and is typically produced as white flakes when an alkali is added to a solution of a bismuth salt . It is an amphoteric hydroxide, meaning it can behave as both an acid and a base depending on its environment .

Mechanism of Action

Target of Action

Bismuth hydroxide (Bi(OH)3) primarily targets photocatalytic reactions . It is a semiconductor that exhibits efficient activity in both photocatalytic CO2 reduction and phenol decomposition . The compound’s primary role is to facilitate these reactions, making it a valuable tool in environmental and industrial applications .

Mode of Action

This compound (Bi(OH)3) interacts with its targets through its unique physicochemical properties. It benefits from suitable band positions, abundant alkaline groups, and oxygen vacancies . These characteristics allow the compound to exhibit efficient activity in photocatalytic reactions . In the presence of light, Bi(OH)3 can catalyze the reduction of CO2 and the decomposition of phenol .

Biochemical Pathways

The primary biochemical pathway affected by Bi(OH)3 is the photocatalytic reduction of CO2 and the decomposition of phenol . Through this pathway, Bi(OH)3 can convert CO2 into a more usable form and break down phenol, a harmful environmental pollutant .

Result of Action

The action of Bi(OH)3 results in the efficient reduction of CO2 and decomposition of phenol . Specifically, it can achieve a CO production rate of 36 μmol g−1 h−1 and a 92.7% degradation rate of phenol in 180 minutes . These results highlight the compound’s potential in environmental remediation and industrial applications .

Action Environment

The action of Bi(OH)3 is influenced by environmental factors such as light and the presence of CO2 and phenol . As a photocatalyst, its activity is dependent on light exposure. Additionally, the presence and concentration of CO2 and phenol in the environment will affect the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

Bismuth hydroxide (Bi(OH)3) is a strong base, as indicated by its very high pH value when dissolved in water . In chemical reactions, it can participate in acid-base reactions and oxidation-reduction reactions . A novel Bi(OH)3 photocatalyst was successfully synthesized, which exhibits efficient activity in both photocatalytic CO2 reduction and phenol decomposition .

Cellular Effects

It has been shown to exhibit efficient activity in both photocatalytic CO2 reduction and phenol decomposition . This suggests that it may have significant effects on cellular processes related to these reactions.

Molecular Mechanism

The molecular mechanism of this compound (Bi(OH)3) involves its suitable band positions, abundant alkaline groups, and oxygen vacancies . These properties allow it to exhibit efficient activity in both photocatalytic CO2 reduction and phenol decomposition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound (Bi(OH)3) has been shown to exhibit efficient activity in both photocatalytic CO2 reduction and phenol decomposition over a period of 180 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bismuth hydroxide can be synthesized by reacting a bismuth salt, such as bismuth nitrate, with a strong base like sodium hydroxide. The reaction involves dissolving bismuth nitrate in water to produce a bismuth nitrate solution, followed by the addition of sodium hydroxide, resulting in the formation of a precipitate of this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by adding sodium hydroxide to a solution of bismuth nitrate. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Oxidation: this compound can be oxidized to form bismuth oxide.

Reduction: It can be reduced by tin (II) under alkaline conditions to produce elemental bismuth.

Substitution: this compound reacts with acids to form bismuth salts and water.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen.

Reduction: Involves reducing agents like tin (II) hydroxide.

Substitution: Utilizes acids like hydrochloric acid or sulfuric acid.

Major Products:

Oxidation: Bismuth oxide (Bi2O3)

Reduction: Elemental bismuth (Bi)

Substitution: Bismuth salts (e.g., bismuth chloride)

Scientific Research Applications

Bismuth hydroxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Bismuth oxide (Bi2O3)

- Bismuth oxychloride (BiOCl)

- Bismuth oxynitrate (BiONO3)

Comparison: Bismuth hydroxide is unique in its amphoteric nature, allowing it to behave as both an acid and a base. This property distinguishes it from other bismuth compounds like bismuth oxide, which primarily acts as an oxidizing agent . Additionally, this compound’s ability to form stable complexes with various ligands makes it particularly useful in applications requiring specific molecular interactions .

Biological Activity

Bismuth hydroxide, a compound derived from bismuth, has garnered attention for its diverse biological activities, particularly in the fields of gastroenterology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is commonly utilized in various pharmaceutical formulations, notably in the treatment of gastrointestinal disorders such as ulcers and infections caused by Helicobacter pylori. Its biological activity is attributed to its ability to interact with bacterial cells and inhibit their growth.

-

Antimicrobial Activity :

- Bismuth compounds, including this compound, exhibit significant antimicrobial properties against a range of pathogens. Studies indicate that these compounds can disrupt bacterial cell membranes, inhibit enzyme activity (e.g., urease), and interfere with metabolic pathways essential for bacterial survival .

- For instance, a study demonstrated that colloidal this compound gel (CBHG) significantly inhibited the growth of Escherichia coli and Shigella flexneri, with minimal inhibitory concentrations (MICs) as low as 0.06 mg/ml .

- Inhibition of H. pylori :

- Binding Properties :

Case Studies

- Colloidal this compound Gel :

- Comparative Efficacy :

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Toxicity Considerations

While this compound is effective against various pathogens, it is essential to consider its toxicity profile. Reports indicate that excessive use can lead to neurotoxicity and renal complications . Monitoring blood levels of bismuth in patients receiving treatment is critical to avoid adverse effects.

Properties

InChI |

InChI=1S/Bi.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQAJTTVJUUIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Bi] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065053 | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish-white solid; [Merck Index] White or yellow odorless powder; [Alfa Aesar MSDS] | |

| Record name | Bismuth hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10361-43-0 | |

| Record name | Bismuth hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth hydroxide (Bi(OH)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Bismuth hydroxide (Bi(OH)3) an efficient photocatalyst?

A1: The research highlights three key features of the synthesized this compound that contribute to its photocatalytic efficiency []:

Q2: What photocatalytic applications are demonstrated for Bi(OH)3 in the research?

A2: The research demonstrates the effectiveness of Bi(OH)3 in two key photocatalytic applications []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.